molecular formula C10H17NO B14646443 1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one CAS No. 52031-29-5

1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one

Cat. No.: B14646443
CAS No.: 52031-29-5
M. Wt: 167.25 g/mol
InChI Key: MPRXSXOPGXRGIO-UHFFFAOYSA-N
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Description

1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, partially saturated with hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one typically involves the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Attachment of the Pentan-1-one Group: This step may involve a Friedel-Crafts acylation reaction, where the dihydropyridine ring is reacted with a pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to speed up the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.

    Purification Techniques: Employing methods like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted dihydropyridine or piperidine compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Pathway Modulation: The compound may influence signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A fully unsaturated six-membered ring with one nitrogen atom.

    Piperidine: A fully saturated six-membered ring with one nitrogen atom.

    Dihydropyridine Derivatives: Compounds with similar partially saturated ring structures.

Uniqueness

1-(3,6-Dihydropyridin-1(2H)-yl)pentan-1-one is unique due to its specific structure, which combines a dihydropyridine ring with a pentan-1-one group. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

52031-29-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(3,6-dihydro-2H-pyridin-1-yl)pentan-1-one

InChI

InChI=1S/C10H17NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h4-5H,2-3,6-9H2,1H3

InChI Key

MPRXSXOPGXRGIO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCC=CC1

Origin of Product

United States

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